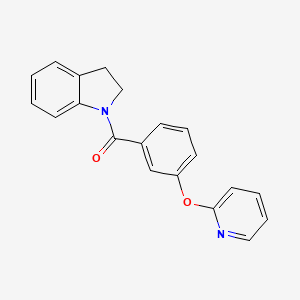

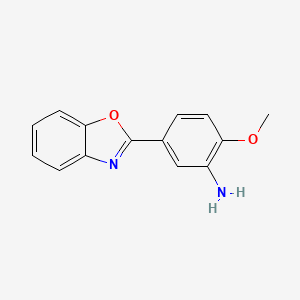

![molecular formula C17H15N3O3S B2888382 Methyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)benzoate CAS No. 923131-19-5](/img/structure/B2888382.png)

Methyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)benzoate” is a chemical compound with the IUPAC name “methyl 3-amino-6-methylthieno [2,3-b]pyridine-2-carboxylate”. It has a molecular weight of 222.27 and its InChI Code is 1S/C10H10N2O2S/c1-5-3-4-6-7 (11)8 (10 (13)14-2)15-9 (6)12-5/h3-4H,11H2,1-2H3 . The compound is solid in physical form .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI Code 1S/C10H10N2O2S/c1-5-3-4-6-7 (11)8 (10 (13)14-2)15-9 (6)12-5/h3-4H,11H2,1-2H3 . This indicates that the molecule consists of a thieno[2,3-b]pyridine core with a methyl group and an amino group attached to it.Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 222.27 .Applications De Recherche Scientifique

Polymer Science Applications

A study by Yang, Jikei, and Kakimoto (1999) demonstrated the use of a similar compound in the synthesis of hyperbranched aromatic polyamides through thermal polymerization, showcasing its utility in creating materials with desirable properties such as solubility in common solvents and inherent viscosity. These polymers have potential applications in coatings, adhesives, and high-performance plastics due to their structural and physical characteristics (Yang, Jikei, & Kakimoto, 1999).

Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, Moloney (2001) explored the synthesis of Methyl 3-Hydroxythieno[2,3-b]pyridine-2-carboxylate as part of a research program targeting novel molecules for potential anti-inflammatory applications. This highlights the compound's relevance in drug discovery, especially in designing new treatments for inflammatory conditions (Moloney, 2001).

Heterocyclic Compound Synthesis

Vasilin et al. (2015) investigated the reactions of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides, revealing pathways to synthesize complex heterocyclic compounds. This research underscores the compound's versatility in organic synthesis, enabling the creation of diverse molecular structures with potential pharmacological activities (Vasilin et al., 2015).

Antimicrobial Activity Studies

Kolisnyk et al. (2015) synthesized novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides and tested their antimicrobial activities. Their findings suggest the potential of these compounds in developing new antimicrobial agents, with some showing greater activity than reference drugs against specific microbial strains (Kolisnyk et al., 2015).

Mécanisme D'action

Target of Action

A structurally similar compound, ly2033298, is known to be a robust allosteric potentiator that is highly selective for the human m4 muscarinic acetylcholine receptor subtype . The M4 muscarinic acetylcholine receptor is a protein that is primarily found in the brain and plays a crucial role in various neurological functions.

Mode of Action

It can be inferred from the structurally similar compound, ly2033298, that it may potentiate ach-m4 binding, with no effect at m1/3/5 receptors . This means that it enhances the binding of acetylcholine (ACh), a neurotransmitter, to the M4 receptor, thereby modulating the receptor’s activity.

Propriétés

IUPAC Name |

methyl 2-[(3-amino-6-methylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-9-7-8-11-13(18)14(24-16(11)19-9)15(21)20-12-6-4-3-5-10(12)17(22)23-2/h3-8H,18H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJHGFJAUBIBRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=CC=C3C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

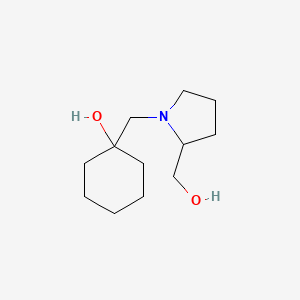

![N-(benzo[d]thiazol-2-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2888305.png)

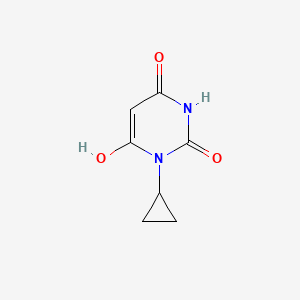

![N-benzyl-2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2888307.png)

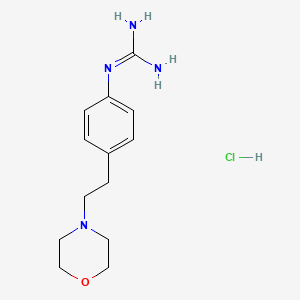

![2-[(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2888310.png)

![8-(tert-butyl)-N-(2-(4-fluorophenoxy)ethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2888312.png)

![N-(2-fluorophenyl)-2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2888313.png)

![Tert-butyl 2-[(2-chloro-5-methylsulfanylbenzoyl)amino]-2-cyanoacetate](/img/structure/B2888314.png)

![2-{[4-(Methylthio)benzyl]amino}ethanol hydrochloride](/img/no-structure.png)

![3-(2-Chlorophenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2888320.png)

![3-[(2,4-Dimethylphenoxy)methyl]aniline](/img/structure/B2888322.png)